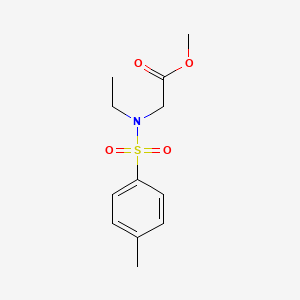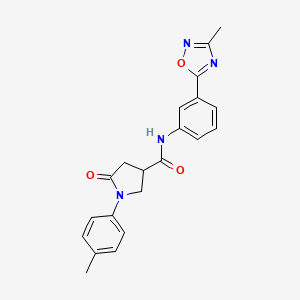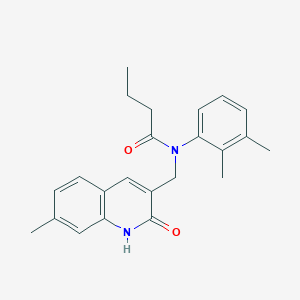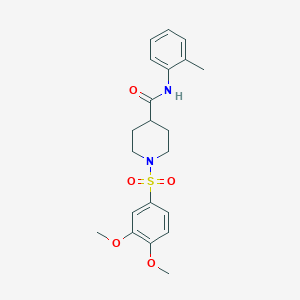
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as P3B1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to act as a selective inhibitor of the dopamine transporter, which may have implications in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. In pharmacology, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential as a lead compound for developing novel drugs targeting the dopamine transporter. In medicinal chemistry, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a scaffold for designing and synthesizing new compounds with improved pharmacological properties.
作用機序
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of dopamine in the synaptic cleft, which may have implications in the treatment of dopamine-related disorders. The exact mechanism of action of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is still under investigation, but it is believed to involve the binding of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide to the dopamine transporter, thereby preventing the reuptake of dopamine.
Biochemical and Physiological Effects
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have significant effects on dopamine levels in the brain. In animal studies, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase dopamine levels in the striatum, a brain region involved in motor control and reward processing. N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels. However, the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior are still unknown.
実験室実験の利点と制限
One advantage of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise targeting of dopamine-related processes. However, one limitation of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, the synthesis of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be complex and time-consuming, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new compounds based on the N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide scaffold, with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior, which may have implications for the treatment of dopamine-related disorders. Finally, the use of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies may also be an area of future research, as it may enhance the efficacy of existing treatments.
合成法
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine, followed by the coupling of the resulting intermediate with butanoyl chloride. The final product is then purified through chromatography and recrystallization.
特性
IUPAC Name |
N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(21-13-11-15-6-2-1-3-7-15)9-4-10-18-22-19(23-25-18)16-8-5-12-20-14-16/h1-3,5-8,12,14H,4,9-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFWNUBESLKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)



![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)


